molecular formula C10H14N2O2S2 B12908735 N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide CAS No. 87149-81-3

N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide

Cat. No.: B12908735
CAS No.: 87149-81-3
M. Wt: 258.4 g/mol
InChI Key: BPLFSRFWSWLVAB-UHFFFAOYSA-N
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Description

N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the dithiane group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The dithiane group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dithiane group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide
  • N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)propionamide
  • N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)butyramide

Uniqueness

N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the isoxazole ring and the dithiane moiety allows for versatile applications in various fields of research.

Properties

CAS No.

87149-81-3

Molecular Formula

C10H14N2O2S2

Molecular Weight

258.4 g/mol

IUPAC Name

N-[3-(1,3-dithian-2-ylmethyl)-1,2-oxazol-4-yl]acetamide

InChI

InChI=1S/C10H14N2O2S2/c1-7(13)11-9-6-14-12-8(9)5-10-15-3-2-4-16-10/h6,10H,2-5H2,1H3,(H,11,13)

InChI Key

BPLFSRFWSWLVAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CON=C1CC2SCCCS2

Origin of Product

United States

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